4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine
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Description
“4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine” is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It has been used in the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine was synthesized using different nucleophiles (alcohols, amines, and thiols) . Another synthesis method involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain 7-bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine .Chemical Reactions Analysis
The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) . The effect of the functional groups introduced was studied through a tandem experimental-theoretical approach to analyze the electronic properties bestowed on the core .Physical and Chemical Properties Analysis
The compound has been used in the fabrication of microporous organic polymers exhibiting a very high CO2 uptake of 5.8 mmol g−1 (25.5 wt%) at 273 K and 1 bar . The presence of CO2-philic active sites and microporosity confer the high uptake and superior selectivity (61) towards CO2 over N2 .Future Directions
The compound and its derivatives have potential for future large area organic electronic applications . They could be used in the design of low band gap materials , and the formation of rather stable S…η2-(N=N) bound chains in bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for the design of liquid crystals .
Properties
IUPAC Name |
4,6-dichloro-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHEBWTNUNSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NSN=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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